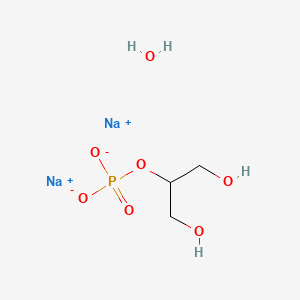

β-グリセロリン酸二ナトリウム水和物

説明

Beta-Glycerophosphate disodium salt hydrate is a useful research compound. Its molecular formula is C3H7Na2O6P and its molecular weight is 216.04. The purity is usually 95%.

BenchChem offers high-quality beta-Glycerophosphate disodium salt hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Glycerophosphate disodium salt hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

細胞生物学

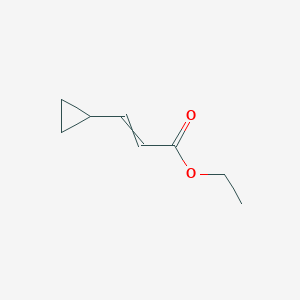

細胞生物学において、β-グリセロリン酸二ナトリウム水和物はリン酸基供与体として重要な役割を果たしています。 マトリックス石灰化研究で広く使用されており、血管平滑筋細胞の石灰化を促進します {svg_1}.

生化学研究

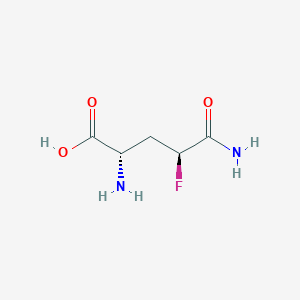

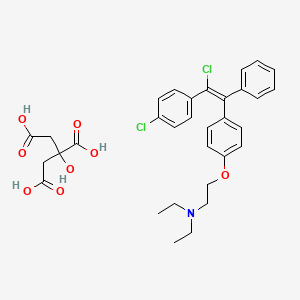

この化合物は、内因性代謝産物およびセリン-スレオニンホスファターゼ阻害剤として認識されています {svg_2}. 生化学研究では、高有機リン含量のために使用されています {svg_3}.

メタボロミクス

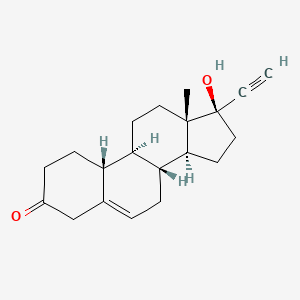

メタボロミクスの分野では、β-グリセロリン酸二ナトリウム水和物は内因性代謝産物として使用されます {svg_4}.

薬物送達研究

β-グリセロリン酸二ナトリウム水和物は、薬物送達研究におけるキトサンハイドロゲル製剤で使用されます {svg_5}.

組織工学と細胞増殖

この化合物は、組織工学と細胞増殖に用途があるハイドロゲルと足場の開発に使用されます {svg_6}.

細胞培養

β-グリセロリン酸二ナトリウム水和物は、細胞増殖と組換えタンパク質産生のためのリン酸源として役立ち、より高いpHレベルでの沈殿を減らすことで培地製剤に利点をもたらします {svg_7}.

キナーゼアッセイバッファー

高有機リン含量のため、キナーゼアッセイバッファーの強力な成分として低濃度で使用できます {svg_8}.

内視鏡的粘膜下層剥離

β-グリセロリン酸を含む注射可能な熱感受性キトサン溶液が、内視鏡的粘膜下層剥離のための粘膜下層注射剤として導入されました {svg_9}.

作用機序

Target of Action

Beta-Glycerophosphate disodium salt hydrate, also known as disodium;1,3-dihydroxypropan-2-yl phosphate;hydrate, primarily targets protein phosphatases . Protein phosphatases are enzymes that remove a phosphate group from the phosphorylated amino acid residue of their target protein . This compound is recognized as an endogenous metabolite and a serine-threonine phosphatase inhibitor .

Mode of Action

Beta-Glycerophosphate disodium salt hydrate acts as a phosphate group donor in various biological processes . It interacts with its targets, the protein phosphatases, by donating a phosphate group . This interaction leads to the inhibition of the phosphatase activity, thereby affecting the phosphorylation state of various proteins within the cell .

Biochemical Pathways

The primary biochemical pathway affected by beta-Glycerophosphate disodium salt hydrate is the matrix mineralization pathway . This compound accelerates calcification in vascular smooth muscle cells and promotes bone matrix mineralization when delivered to osteoblasts . It provides a crucial source of phosphate ions, which are essential for these mineralization processes .

Pharmacokinetics

The pharmacokinetics of beta-Glycerophosphate disodium salt hydrate involves its hydrolysis to form inorganic phosphate . The extent of this reaction is dependent on serum alkaline phosphatase activity . The inorganic phosphate produced is eliminated in the urine . There may be a very small amount of glycerophosphate excreted in the urine unchanged . The half-life of inorganic phosphate is approximately 2.06 hours .

Result of Action

The molecular and cellular effects of the action of beta-Glycerophosphate disodium salt hydrate are primarily observed in the process of calcification . It accelerates calcification in vascular smooth muscle cells and promotes bone matrix mineralization when delivered to osteoblasts . This results in the deposition of minerals in these cells, contributing to their structural integrity and function .

Safety and Hazards

将来の方向性

BGP is a versatile compound with applications across various research domains, including cell biology, biochemical research, and metabolomics . It is recognized as an endogenous metabolite and a serine-threonine phosphatase inhibitor . It is extensively utilized in chitosan hydrogel . Future research may continue to explore its potential applications in these and other areas.

生化学分析

Biochemical Properties

Beta-Glycerophosphate disodium salt hydrate: plays a crucial role in biochemical reactions by acting as a phosphate group donor. It interacts with various enzymes, proteins, and other biomolecules. One of its primary interactions is with serine-threonine phosphatases, where it functions as an inhibitor. This inhibition is essential in kinase reaction buffers, providing broad-spectrum inhibition. Additionally, it is used in culture media for mesenchymal stem cell differentiation to osteoblast-type cells, where it donates phosphate groups necessary for bone matrix mineralization .

Cellular Effects

Beta-Glycerophosphate disodium salt hydrate: has significant effects on various cell types and cellular processes. In osteoblasts, it promotes bone matrix mineralization by providing a crucial source of phosphate ions. In vascular smooth muscle cells, it accelerates calcification, contributing to matrix mineralization studies. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by acting as a phosphate donor .

Molecular Mechanism

The molecular mechanism of beta-Glycerophosphate disodium salt hydrate involves its role as a phosphate donor and serine-threonine phosphatase inhibitor. It binds to the active site of phosphatases, preventing the dephosphorylation of target proteins. This inhibition leads to the activation of various signaling pathways and changes in gene expression. Additionally, its role as a phosphate donor is crucial in matrix mineralization, where it provides the necessary phosphate ions for the formation of hydroxyapatite crystals .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beta-Glycerophosphate disodium salt hydrate change over time. The compound is relatively stable, but its activity can degrade over extended periods. Long-term studies have shown that it maintains its ability to promote bone matrix mineralization and calcification in vascular smooth muscle cells. Its stability and effectiveness can be influenced by factors such as temperature, pH, and storage conditions .

Dosage Effects in Animal Models

The effects of beta-Glycerophosphate disodium salt hydrate vary with different dosages in animal models. At lower doses, it effectively promotes bone matrix mineralization and calcification without causing adverse effects. At higher doses, it can lead to toxic effects, including hyperphosphatemia and ectopic calcification. These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes without causing harm .

Metabolic Pathways

Beta-Glycerophosphate disodium salt hydrate: is involved in several metabolic pathways, primarily those related to phosphate metabolism. It interacts with enzymes such as alkaline phosphatase, which hydrolyzes the compound to release phosphate ions. These ions are then utilized in various biochemical processes, including the formation of hydroxyapatite in bone tissue. The compound’s role as a phosphate donor also affects metabolic flux and metabolite levels in cells .

Transport and Distribution

Within cells and tissues, beta-Glycerophosphate disodium salt hydrate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, it accumulates in specific compartments, such as the cytoplasm and extracellular matrix, where it exerts its effects on matrix mineralization and cellular metabolism .

Subcellular Localization

The subcellular localization of beta-Glycerophosphate disodium salt hydrate is critical for its activity and function. It is primarily localized in the cytoplasm and extracellular matrix, where it provides phosphate ions for matrix mineralization. Additionally, it may undergo post-translational modifications that direct it to specific compartments or organelles, enhancing its effectiveness in promoting bone matrix mineralization and calcification .

特性

IUPAC Name |

disodium;1,3-dihydroxypropan-2-yl phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.2Na.H2O/c4-1-3(2-5)9-10(6,7)8;;;/h3-5H,1-2H2,(H2,6,7,8);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPZSVKNEIIIDE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)OP(=O)([O-])[O-])O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Na2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrate: White crystalline powder; [Mallinckrodt Baker MSDS] | |

| Record name | Disodium glycerophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17503 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

819-83-0, 154804-51-0 | |

| Record name | 1,2,3-Propanetriol, 2-(dihydrogen phosphate), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium β-glycerophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 154804-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of beta-glycerophosphate disodium salt hydrate in osteogenic differentiation of mesenchymal stem cells?

A1: Beta-glycerophosphate disodium salt hydrate is a commonly used component in osteogenic differentiation media. While not directly involved in gene expression or cell signaling, it acts as a source of phosphate ions. [, ] These ions are essential for the formation of hydroxyapatite, the primary mineral component of bone. [, ] As mesenchymal stem cells differentiate into osteoblasts, they deposit hydroxyapatite, and the presence of beta-glycerophosphate disodium salt hydrate in the media supports this mineralization process.

Q2: How does the presence of beta-glycerophosphate disodium salt hydrate in the osteogenic medium affect the activity of alkaline phosphatase (ALP), a marker of osteoblast activity?

A2: The research articles observed a significant increase in ALP activity in osteogenic media containing beta-glycerophosphate disodium salt hydrate at 7 and 14 days of culture compared to the control group. [] This suggests that the presence of beta-glycerophosphate disodium salt hydrate, by supplying phosphate ions for mineralization, promotes osteoblast differentiation and activity. The subsequent decrease in ALP activity at day 21 could be attributed to various factors requiring further investigation, such as depletion of other media components or changes in cellular metabolism.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)